molecular formula C11H10BrClO3 B1433338 Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate CAS No. 112704-82-2

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate

Cat. No. B1433338
CAS RN: 112704-82-2
M. Wt: 305.55 g/mol
InChI Key: IHOADSQFWLZGMH-UHFFFAOYSA-N
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Description

“Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate” is a complex organic compound. It contains an ethyl group, a bromine atom, a chlorine atom, and a carboxylic acid ester group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The bromine and chlorine atoms could potentially be replaced in nucleophilic substitution reactions. The ester group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and the presence of halogen atoms could affect its boiling point, melting point, solubility, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the nature of its functional groups. Without specific information, it’s difficult to predict exactly how it would interact with other substances .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOADSQFWLZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-bromo-4-chlorophenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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